molecular formula C9H4F4 B1447211 3-Fluoro-4-(trifluoromethyl)phenylacetylene CAS No. 1696971-45-5

3-Fluoro-4-(trifluoromethyl)phenylacetylene

Cat. No.: B1447211
CAS No.: 1696971-45-5
M. Wt: 188.12 g/mol
InChI Key: PHSHYFFZSFXKSA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)phenylacetylene is a chemical compound belonging to the class of phenylacetylenes. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetylene typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable acetylene source under specific conditions. One common method involves the use of a palladium-catalyzed Sonogashira coupling reaction, where the benzaldehyde is reacted with an acetylene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)phenylacetylene has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    4-(Trifluoromethyl)phenylacetylene: Lacks the fluoro group present in 3-Fluoro-4-(trifluoromethyl)phenylacetylene.

    4-(Trifluoromethyl)aniline: Contains an amino group instead of an acetylene group.

Uniqueness

The unique combination of a fluoro group and a trifluoromethyl group in this compound imparts distinct chemical properties, such as increased stability, reactivity, and hydrophobicity. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSHYFFZSFXKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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